

# Application Notes and Protocols for ANO1 Patch Clamp in Cultured Cells

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## Compound of Interest

Compound Name: ANO61

Cat. No.: B15619651

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and nociception.[1] Its involvement in pathophysiology, particularly in cancer progression, has made it a significant target for drug discovery.[2][3][4] Patch clamp electrophysiology is the gold standard for characterizing the function and modulation of ion channels like ANO1, providing high-resolution measurements of channel activity.

These application notes provide detailed protocols for whole-cell and inside-out patch clamp recordings of ANO1 channels in cultured cells. The protocols are designed to be a comprehensive resource for researchers aiming to study ANO1 channel properties and screen for potential modulators.

## Data Presentation

### Table 1: Solutions for Whole-Cell Patch Clamp Recording of ANO1

Solution Component	Pipette (Intracellular) Solution	Bath (Extracellular) Solution
Primary Salt	130-150 mM CsCl or NMDG-Cl	140-150 mM NMDG-Cl or NaCl
Buffer	10 mM HEPES	10 mM HEPES
Calcium Chelator	0.5-11 mM EGTA	-
Free Calcium	Adjusted to desired concentration (e.g., 100 nM - 20 $\mu$ M)	1-2 mM CaCl <sub>2</sub>
Magnesium	1-5 mM MgCl <sub>2</sub>	1 mM MgCl <sub>2</sub>
ATP	1-3 mM Tris-ATP or Mg-ATP	-
GTP	0.1-0.3 mM Na-GTP	-
Glucose	-	10 mM Glucose
pH	7.2-7.4 (adjusted with CsOH or NMDG)	7.4 (adjusted with NaOH or HCl)
Osmolarity	260-280 mOsm	305-315 mOsm

Note: The exact composition can be adjusted based on the specific experimental goals. For example, to study calcium sensitivity, the free calcium concentration in the pipette solution is varied.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

## Table 2: Solutions for Inside-Out Patch Clamp Recording of ANO1

Solution Component	Pipette (Extracellular) Solution	Bath (Intracellular) Solution
Primary Salt	140 mM NMDG-Cl	146 mM CsCl
Buffer	10 mM HEPES	10 mM HEPES
Calcium	1 mM $\text{CaCl}_2$	Varied (e.g., 0, 20 $\mu\text{M}$ free $\text{Ca}^{2+}$ ) using EGTA
Magnesium	1 mM $\text{MgCl}_2$	2 mM $\text{MgCl}_2$
Glucose	10 mM Glucose	10 mM Sucrose
pH	7.4	7.3 (adjusted with NMDG)

Note: In the inside-out configuration, the bath solution mimics the intracellular environment, allowing for direct application of  $\text{Ca}^{2+}$  and other modulators to the cytosolic face of the channel. [\[6\]](#)

### Table 3: Typical Voltage Clamp Parameters for ANO1 Recording

Parameter	Whole-Cell Recording	Inside-Out Recording
Holding Potential	0 mV or -60 mV	100 mV
Voltage Pulses	Steps from -100 mV to +100 mV in 20 mV increments	Steps from -120 mV to +120 mV
Pulse Duration	500 ms	Variable
Data Acquisition	Axopatch 200B amplifier or similar	EPC-7 amplifier or similar
Pipette Resistance	3-5 M $\Omega$	3-5 M $\Omega$

Note: Voltage protocols are designed to elicit the characteristic outward rectifying currents of ANO1 and to study its voltage-dependent gating. [\[1\]](#)[\[2\]](#)[\[7\]](#)

## Experimental Protocols

## Cell Culture and Transfection

HEK293 (Human Embryonic Kidney 293) and FRT (Fischer Rat Thyroid) cells are commonly used for the heterologous expression of ANO1.[\[2\]](#)[\[6\]](#)

- Cell Culture: Culture cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a 5% CO<sub>2</sub> incubator.
- Transfection: Transfect cells with a plasmid encoding human ANO1 and a fluorescent marker (e.g., EGFP) using a suitable transfection reagent like FuGENE-6.[\[6\]](#) Experiments are typically performed 24-72 hours post-transfection.[\[3\]](#)[\[6\]](#)

## Whole-Cell Patch Clamp Protocol

This configuration allows for the recording of macroscopic currents from the entire cell membrane.

- Preparation:
  - Prepare intracellular and extracellular solutions as detailed in Table 1. Filter all solutions before use.
  - Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[\[2\]](#)[\[6\]](#)
  - Plate transfected cells on glass coverslips.
  - Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Recording:
  - Identify a transfected cell using fluorescence microscopy.
  - Approach the cell with the patch pipette while applying positive pressure.

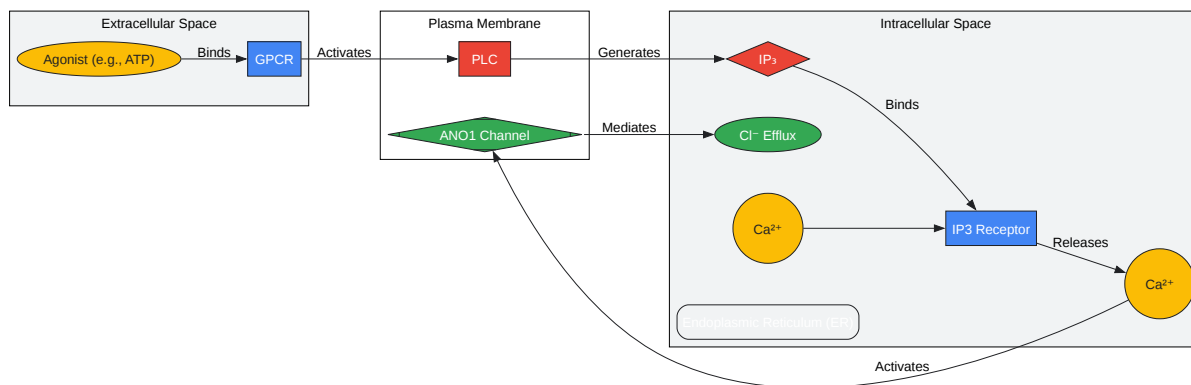
- Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
- Set the holding potential (e.g., 0 mV or -60 mV).[\[1\]](#)[\[3\]](#)
- Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to record ANO1 currents.[\[2\]](#)
- ANO1 can be activated by including a calcium donor like ATP (100 μM) in the extracellular solution or by having a fixed concentration of free Ca<sup>2+</sup> in the pipette solution.[\[1\]](#)[\[2\]](#)

## Inside-Out Patch Clamp Protocol

This configuration is ideal for studying the direct effects of intracellular messengers and drugs on single or a small number of ANO1 channels.

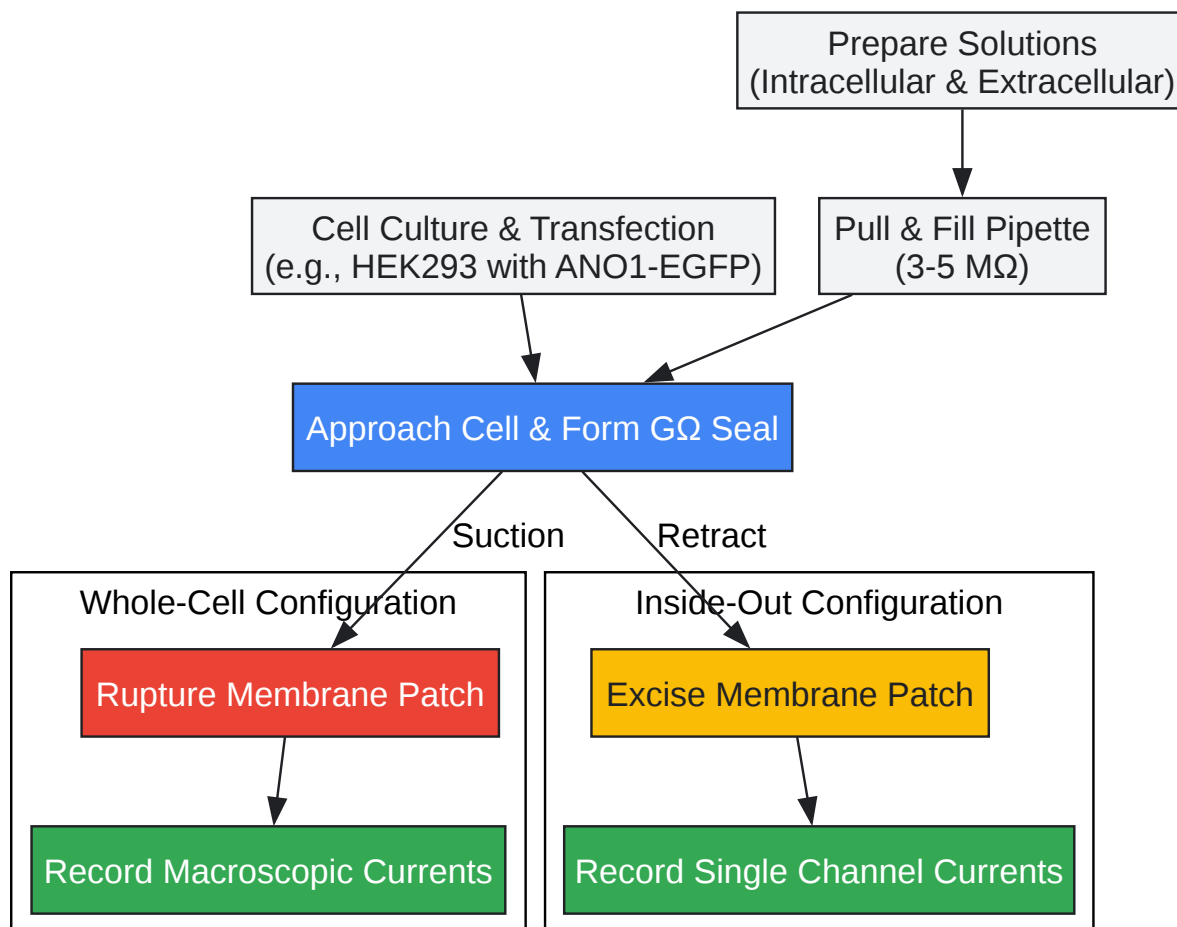
- Preparation:
  - Prepare pipette and bath solutions as described in Table 2.
  - Pull and fire-polish patch pipettes to a resistance of 3-5 MΩ.[\[6\]](#)
- Recording:
  - Establish a GΩ seal on a transfected cell as in the whole-cell protocol.
  - Instead of rupturing the membrane, slowly retract the pipette from the cell. This will excise a patch of membrane with its intracellular side facing the bath solution.
  - The bath solution can be rapidly exchanged to apply different concentrations of Ca<sup>2+</sup> or other test compounds directly to the intracellular face of the channel.[\[6\]](#)
  - Apply voltage steps to the patch to record channel activity.

## Mandatory Visualization



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Caption: Signaling pathway for G-protein coupled receptor (GPCR) mediated activation of ANO1.



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Caption: Experimental workflow for whole-cell and inside-out patch clamp of ANO1.

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